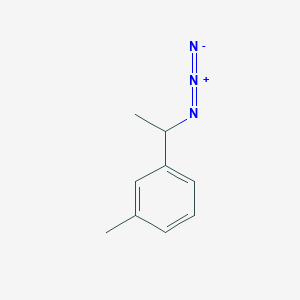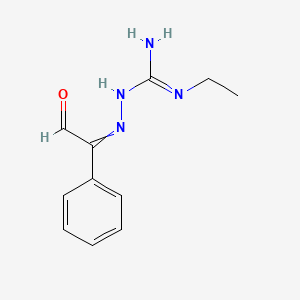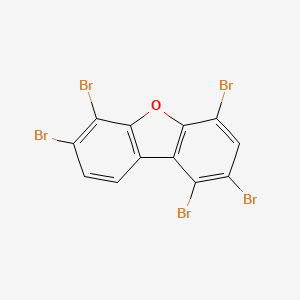
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an iodine atom, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-iodopropane-1-sulfonyl fluoride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodide-free derivatives, while hydrolysis can produce diethyl L-aspartate and 3-iodopropane-1-sulfonic acid.
Applications De Recherche Scientifique
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and influencing downstream pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodopropane-1-sulfonyl fluoride
- Diethyl L-aspartate
- 3-Iodopropane-1-sulfonic acid
Uniqueness
Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and a broader range of scientific research opportunities.
Propriétés
Numéro CAS |
824429-42-7 |
|---|---|
Formule moléculaire |
C11H20INO6S |
Poids moléculaire |
421.25 g/mol |
Nom IUPAC |
diethyl (2S)-2-(3-iodopropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20INO6S/c1-3-18-10(14)8-9(11(15)19-4-2)13-20(16,17)7-5-6-12/h9,13H,3-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
NHJZNEZJZWVBHI-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCI |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)

![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
